Jaconine

Description

Properties

Molecular Formula |

C18H26ClNO6 |

|---|---|

Molecular Weight |

387.9 g/mol |

IUPAC Name |

(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+/m1/s1 |

InChI Key |

CKPJPJSVQMEGBC-YLFNNMARSA-N |

SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O |

Isomeric SMILES |

C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)Cl)O |

Canonical SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Jaconine: A Technical Guide to its Chemical Structure and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaconine is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their significant biological activities, including hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available physicochemical data. It further details experimental protocols for the isolation and analysis of this compound and explores its potential mechanism of action based on the current understanding of pyrrolizidine alkaloid toxicology. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, toxicology, and drug development.

Chemical Structure and Properties

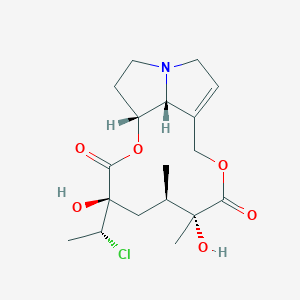

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, retronecine, esterified with a dicarboxylic acid, jaconecic acid.

Chemical Identifiers

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C₁₈H₂₆ClNO₆ | [1] |

| Molecular Weight | 387.86 g/mol | [2] |

| CAS Registry Number | 480-75-1 | [1][2] |

| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [2] |

| InChI | InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+/m1/s1 | [2] |

| InChIKey | CKPJPJSVQMEGBC-YLFNNMARSA-N | [2] |

| Canonical SMILES | C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--Cl)O |[2] |

Physicochemical Properties

| Property | Value | Citation |

| Physical Form | Solid | [3] |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

Isolation of this compound from Senecio Species

The following protocol is a generalized procedure for the extraction and isolation of pyrrolizidine alkaloids, including this compound, from plant material, based on established methodologies.

Materials:

-

Dried and powdered plant material (e.g., Senecio jacobaea or Senecio cannabifolius)

-

Sulfuric acid (10%)

-

Zinc dust

-

Ammonia (B1221849) solution (25%)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

Thin-layer chromatography (TLC) plates

-

Dragendorff's reagent

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material with methanol for 24 hours at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.

-

-

Acid-Base Extraction:

-

Acidify the crude extract with 10% sulfuric acid to a pH of approximately 2.

-

Partition the acidified extract with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

-

To the acidic aqueous layer, add zinc dust and stir for several hours to reduce any N-oxides to the free base alkaloids.

-

Filter the solution to remove the zinc dust.

-

Make the filtrate alkaline (pH ~9-10) with a 25% ammonia solution.

-

Extract the alkaline solution multiple times with chloroform.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

-

Monitor the fractions using TLC, spraying with Dragendorff's reagent to visualize the alkaloid spots.

-

Combine fractions containing this compound (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis).

-

Further purify the this compound-containing fractions by repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Determination of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is adapted from the methodology described by Crews et al. (1997) for the analysis of pyrrolizidine alkaloids in honey.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Mass Spectrometer (MS) with an appropriate interface (e.g., electrospray ionization - ESI)

-

C18 reversed-phase HPLC column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ultrapure water

-

This compound standard (if available)

Procedure:

-

Sample Preparation (e.g., Honey):

-

Accurately weigh the honey sample and dissolve it in a suitable solvent (e.g., 50% methanol in water).

-

Perform solid-phase extraction (SPE) on a C18 cartridge to clean up the sample and concentrate the alkaloids.

-

Wash the cartridge with water and then elute the alkaloids with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS analysis.

-

-

HPLC-MS Analysis:

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate for a standard analytical C18 column is 0.2-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

MS Detection: Operate the mass spectrometer in positive ion mode. Monitor for the specific m/z of the protonated this compound molecule [M+H]⁺.

-

Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Biological Activity and Signaling Pathways

General Toxicity of Pyrrolizidine Alkaloids

This compound belongs to the class of pyrrolizidine alkaloids (PAs), which are well-documented for their hepatotoxicity. The toxicity of PAs is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Postulated Mechanism of Action for this compound

While specific studies on the signaling pathways directly modulated by this compound are limited, the general mechanism of PA toxicity provides a framework for its likely mode of action. A key aspect of PA-induced hepatotoxicity is the disruption of cellular redox balance and the depletion of glutathione (B108866) (GSH).

Proposed Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity:

Caption: Proposed metabolic activation and toxicity pathway of this compound.

Research suggests a common hepatotoxicity mechanism for toxic PAs involves the interference with glutathione metabolism. Specifically, the reactive pyrrolic metabolites of PAs may target and inhibit key enzymes in this pathway, such as Glutathione S-transferase A1 (GSTA1) and Glutathione Peroxidase 1 (GPX1).[4] This inhibition would lead to a buildup of reactive oxygen species (ROS) and cellular damage.

Conclusion

This compound, a pyrrolizidine alkaloid, possesses a chemical structure that, upon metabolic activation, leads to significant hepatotoxicity. While specific experimental data for this compound remains somewhat limited and often conflated with its analogue, Jacobine, the established knowledge of pyrrolizidine alkaloid toxicology provides a strong basis for understanding its biological effects. Further research is warranted to fully elucidate the specific physicochemical properties of this compound, refine its isolation and analytical protocols, and definitively map its interactions with cellular signaling pathways. Such studies will be invaluable for a more complete risk assessment and for exploring any potential therapeutic applications of this class of compounds.

References

- 1. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]

- 4. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Jaconine Biosynthesis Pathway in Senecio Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a diverse group of secondary metabolites produced by numerous plant species, including those of the genus Senecio. These compounds play a crucial role in plant defense against herbivores. Jaconine (B1672729), a macrocyclic diester PA found in species such as Senecio jacobaea, is of particular interest due to its complex structure and biological activity. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, intermediates, and regulatory aspects. It also includes experimental protocols and quantitative data to aid researchers in this field.

The this compound Biosynthesis Pathway: An Overview

The biosynthesis of this compound, like other senecionine-type PAs, can be conceptually divided into two main branches: the formation of the necine base (retronecine) and the synthesis of the necic acid moiety (jaconecic acid), followed by their esterification to form the final macrocyclic structure.

Biosynthesis of the Retronecine (B1221780) Base

The biosynthesis of the retronecine core is the best-characterized part of the PA pathway. It begins with the polyamines putrescine and spermidine (B129725), which are derived from arginine.

Key Enzyme: Homospermidine Synthase (HSS)

The first committed step in PA biosynthesis is catalyzed by homospermidine synthase (HSS; EC 2.5.1.44)[1]. This enzyme facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and 1,3-diaminopropane[1]. HSS is a key regulatory point in the pathway and its expression is often localized to the roots of Senecio species.

The conversion of homospermidine to the first pyrrolizidine ring, 1-hydroxymethylpyrrolizidine, involves a series of oxidation, cyclization, and reduction reactions. Further modifications, including hydroxylation and desaturation, lead to the formation of the mature necine base, retronecine.

Biosynthesis of the Necic Acid Moiety: Jaconecic Acid

The necic acid portion of PAs exhibits significant structural diversity and is derived from various amino acid precursors. For senecionine-type PAs, including this compound, the dicarboxylic acid moiety is typically derived from two molecules of L-isoleucine[2][3].

The biosynthesis of senecic acid, a closely related necic acid, has been shown to proceed through the coupling of two isoleucine-derived five-carbon units[4]. While the precise enzymatic steps leading to jaconecic acid are not fully elucidated, it is hypothesized to follow a similar pathway involving a series of modifications of the isoleucine skeleton. The structures of jacobine, this compound, and jacoline (B191633) suggest a close biosynthetic relationship, with this compound being a chlorinated derivative of jacoline[5]. It is proposed that jacobine, an epoxide, can be converted to the chlorohydrin, this compound[5].

Esterification and Macrocyclization

The final steps in this compound biosynthesis involve the esterification of the retronecine base with jaconecic acid to form a macrocyclic diester. The specific enzyme(s) catalyzing this crucial step in Senecio have yet to be definitively identified. However, it is proposed that the necic acid is first activated, possibly as a CoA-thioester, and then transferred to the hydroxyl groups of the necine base. The subsequent intramolecular cyclization would then form the characteristic 12-membered macrocyclic ring of senecionine-type PAs[2].

Post-Synthesis Modification: N-Oxidation

Following their synthesis, PAs are often converted to their N-oxide forms by the enzyme senecionine (B1681732) N-oxygenase (SNO; EC 1.14.13.101)[6]. This modification is believed to be a detoxification mechanism for the plant and also facilitates the transport and storage of these alkaloids.

Quantitative Data on this compound and Related Alkaloids

The concentration of this compound and other PAs in Senecio species can vary significantly depending on the plant organ, developmental stage, and environmental conditions. The following table summarizes available quantitative data for PAs in Senecio jacobaea.

| Alkaloid | Plant Part | Concentration (mg/kg dry weight) | Reference |

| Jacobine | Shoots | 180 - 1550 | [3] |

| Jacoline | Shoots | 20 - 250 | [3] |

| Jacozine | Shoots | 10 - 200 | [3] |

| Erucifoline | Shoots | 0 - 800 | [3] |

| Senecionine | Shoots | 10 - 250 | [3] |

| Seneciphylline | Shoots | 50 - 600 | [3] |

| Total PAs | Shoots | 400 - 2800 | [3] |

Note: Specific quantitative data for this compound is often grouped with other jacobine-like alkaloids in many studies.

Detailed Experimental Protocols

Extraction and Quantification of this compound and other PAs by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of PAs from Senecio plant material.

Materials:

-

Dried and ground Senecio plant material

-

Extraction solvent: Methanol (B129727)/water (80:20, v/v) with 0.1% formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

Procedure:

-

Extraction: Weigh 100 mg of dried plant material into a centrifuge tube. Add 5 mL of extraction solvent. Sonicate for 30 minutes and then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process on the pellet twice more. Pool the supernatants.

-

SPE Cleanup: Condition an SPE cartridge with methanol followed by water. Load the pooled supernatant onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the PAs with methanol.

-

LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase. Inject an aliquot into the LC-MS/MS system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for this compound and other target PAs.

-

Homospermidine Synthase (HSS) Activity Assay

This assay measures the activity of HSS by quantifying the formation of homospermidine.

Materials:

-

Plant protein extract (from roots)

-

Assay buffer: 100 mM Tris-HCl, pH 8.5

-

Substrates: Putrescine, [14C]-Spermidine

-

NAD+

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, putrescine, and the plant protein extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding [14C]-Spermidine.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., 2 M NaOH).

-

Extract the polyamines with an organic solvent (e.g., chloroform).

-

Separate the radiolabeled homospermidine from unreacted [14C]-Spermidine using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the homospermidine spot using a scintillation counter.

Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of the expression levels of genes involved in the this compound biosynthesis pathway.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target genes (e.g., HSS) and a reference gene.

Procedure:

-

RNA Extraction: Extract total RNA from different Senecio tissues (e.g., roots, leaves, flowers) using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stable reference gene.

Future Research Directions

Despite the progress made in understanding PA biosynthesis, several key questions regarding the this compound pathway remain unanswered. Future research should focus on:

-

Identification and characterization of the enzymes involved in jaconecic acid biosynthesis. This could be achieved through a combination of transcriptomics, proteomics, and metabolomics approaches on this compound-producing Senecio species.

-

Elucidation of the esterification and macrocyclization mechanism. The identification of the enzyme(s) responsible for this crucial step is a major priority. In vitro reconstitution of the reaction using purified enzymes and substrates would provide definitive proof.

-

Investigation of the regulatory networks controlling this compound biosynthesis. Understanding how the expression of biosynthetic genes is coordinated in response to developmental and environmental cues will provide a more complete picture of PA production in Senecio.

By addressing these knowledge gaps, researchers can gain a deeper understanding of the intricate biochemical pathways that lead to the production of complex natural products like this compound, which may have implications for drug development and ecological studies.

References

- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An enzymatic [4+2] cyclization cascade creates the pentacyclic core of pyrroindomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Jaconine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaconine is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their significant biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily the plant species Senecio jacobaea, and details the methodologies for its isolation and purification. The document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of the isolation workflow to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the pyrrolizidine alkaloid (PA) family, characterized by a core structure derived from pyrrolizidine. It is specifically classified as a macrocyclic diester alkaloid. The chemical formula for this compound is C18H26ClNO6, and its molecular weight is 387.85 g/mol . Structurally, this compound is a chlorohydrin derivative of another pyrrolizidine alkaloid, Jacobine. This relationship is significant in both its chemical synthesis and its isolation from natural sources. The presence of a chlorine atom in its structure is a distinguishing feature among related compounds.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Senecio jacobaea, commonly known as common ragwort or tansy ragwort. This plant is a member of the Asteraceae family and is widespread in Europe and parts of Asia. It is known to produce a variety of pyrrolizidine alkaloids, including this compound, as a defense mechanism against herbivores.

This compound is typically found in Senecio jacobaea alongside a mixture of other structurally related PAs. The concentration and composition of these alkaloids can vary depending on the plant's age, geographical location, and environmental conditions. Other PAs commonly co-occurring with this compound in Senecio jacobaea include:

-

Jacobine

-

Jacozine

-

Senecionine

-

Seneciphylline

-

Otosenine

-

Retrorsine

These alkaloids can also be found in trace amounts in honey produced by bees that have foraged on ragwort flowers.[1]

Isolation of this compound from Senecio jacobaea

The isolation of this compound from Senecio jacobaea involves a multi-step process of extraction, separation, and purification. While specific protocols with quantitative yields for this compound are not extensively detailed in recent literature, a general and effective large-scale extraction method for pyrrolizidine alkaloids from this plant has been established. This can be adapted and optimized for the specific isolation of this compound.

General Extraction of Pyrrolizidine Alkaloids

A large-scale extraction technique that leverages the basicity of the alkaloid's nitrogen atom is employed to separate the PAs from the bulk plant material. This method has been shown to be more efficient than previous techniques, yielding 8-10 grams of total alkaloids from 23 kilograms of dried plant material.[2]

Experimental Protocol: Large-Scale Extraction of Pyrrolizidine Alkaloids

-

Maceration: 23 kg of dried, ground Senecio jacobaea plant material is macerated in a large stainless-steel extraction tank with an acidified aqueous solution (e.g., 0.1 M HCl). The acidic solution protonates the nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Filtration: The acidic aqueous extract is filtered to remove the solid plant material.

-

Basification: The filtered extract is then basified to a pH of approximately 9-10 with a suitable base (e.g., ammonium (B1175870) hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, to transfer the alkaloids into the organic phase.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a vacuum distillation system to yield a crude alkaloid mixture.[2]

Separation and Purification of this compound

The crude alkaloid extract contains a mixture of this compound and other PAs. The separation of this compound from this complex mixture requires chromatographic techniques.

Experimental Protocol: Chromatographic Separation

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over a silica (B1680970) gel or alumina (B75360) stationary phase.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol (B129727) or ethyl acetate). The different alkaloids will elute at different rates depending on their polarity.

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Quantitative Data

The following table summarizes the available quantitative data regarding the extraction of pyrrolizidine alkaloids from Senecio jacobaea. Specific yield and purity data for this compound are not well-documented in recent literature and would require experimental determination.

| Parameter | Value | Source |

| Total Pyrrolizidine Alkaloid Yield | 8 - 10 g per 23 kg of dried plant material | [2] |

| This compound Yield from Crude Extract | Data not available | |

| Purity of Isolated this compound | Data not available |

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound. While pyrrolizidine alkaloids as a class are known to be hepatotoxic, the detailed molecular mechanisms of action for many individual alkaloids, including this compound, have not been elucidated. The toxicity of PAs is generally attributed to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters that can alkylate cellular macromolecules.

Further research is required to investigate the specific biological activities and potential signaling pathways affected by this compound. This represents a significant knowledge gap and an opportunity for future research in the fields of toxicology and pharmacology.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Senecio jacobaea.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a pyrrolizidine alkaloid naturally found in Senecio jacobaea. Its isolation from this source is achievable through established acid-base extraction techniques followed by chromatographic separation. While a general protocol for the extraction of the total alkaloid content is available, specific, detailed methodologies for the high-yield, high-purity isolation of this compound are not prevalent in recent literature. Furthermore, the biological activity and associated signaling pathways of this compound remain largely unexplored, presenting a promising avenue for future research. This guide provides a foundational understanding for scientists and researchers to build upon in their work with this intriguing natural product.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Jaconine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaconine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably those belonging to the Jacobaea genus, such as Ragwort (Senecio jacobaea). As a member of the pyrrolizidine alkaloid family, this compound exhibits significant biological activities, including potential anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS 480-75-1), detailed experimental protocols for its analysis, and insights into its potential mechanisms of action. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical Identity and Physical Properties

This compound is a chlorinated pyrrolizidine alkaloid. Its fundamental properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [1] |

| CAS Number | 480-75-1 | [1][2][3][4][5][6][7] |

| Chemical Formula | C₁₈H₂₆ClNO₆ | [1][2][3][5][6] |

| Molecular Weight | 387.86 g/mol | [2][3][4][6] |

| Appearance | Solid | [6] |

| Natural Sources | Jacobaea vulgaris (Ragwort), honey from Senecio jacobaea | [1][4] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 146-147 °C | [3] |

| Boiling Point | 180 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [8] |

| Storage Temperature | -20°C | [6] |

Experimental Protocols

This section details the methodologies for determining the physical and chemical properties of this compound, as well as its extraction and analysis.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[1][5][9][10]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure compounds, this range is typically narrow.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method or by simple distillation if a larger sample is available.[6][7][11][12][13]

Protocol (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to maintain a uniform temperature in the oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.

Extraction and Purification of this compound from Plant Material

This compound, as a pyrrolizidine alkaloid, can be extracted from its natural source, Senecio jacobaea, using an acid-base extraction method.

Protocol:

-

Extraction: Dried and ground plant material is extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to protonate the alkaloid nitrogen, rendering it water-soluble.

-

Filtration and Basification: The acidic extract is filtered to remove solid plant material. The filtrate is then made alkaline (pH 9-10) with a base (e.g., NH₄OH) to deprotonate the alkaloid, making it soluble in organic solvents.

-

Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude alkaloid extract. Further purification can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Analysis

A sensitive method for the quantification of this compound involves solid-phase extraction (SPE) followed by HPLC-MS/MS.

Protocol:

-

Sample Preparation and SPE: An acidic extract of the sample (e.g., from honey or plant material) is loaded onto a strong cation exchange SPE cartridge. The cartridge is washed, and the alkaloids are eluted with an ammoniated organic solvent mixture. The eluate is evaporated and reconstituted in the initial mobile phase.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the pyrrolizidine core, the ester side chains, and the chlorinated ethyl group. Signals for the olefinic protons of the pyrrolizidine ring would appear in the downfield region. The protons of the macrocyclic ring and the methyl groups would be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the ester groups in the downfield region (around 170-180 ppm). The olefinic carbons would resonate around 120-140 ppm, and the aliphatic carbons of the pyrrolizidine ring and the side chains would appear in the upfield region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M+H]⁺ at m/z 388.15. The fragmentation pattern in MS/MS would likely involve the neutral loss of water (H₂O), carbon monoxide (CO), and cleavage of the ester bonds, which is characteristic of pyrrolizidine alkaloids. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids are known for their biological activities, including cytotoxicity against cancer cells and antibacterial effects.

Anticancer Activity

The anticancer activity of pyrrolizidine alkaloids is generally attributed to their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic esters. These reactive metabolites are electrophilic and can alkylate DNA and other cellular macromolecules, leading to genotoxicity, cell cycle arrest, and apoptosis.[4][7][14] Studies on various pyrrolizidine alkaloids have shown that they can disrupt signaling pathways related to cell cycle regulation and DNA damage repair.[4][15] For instance, some pyrrolizidine alkaloids have been observed to cause an S-phase cell cycle arrest and induce defects in chromosome congression during mitosis.[4]

Antibacterial Activity

The antibacterial mechanism of some pyrrolizidine alkaloids involves the disruption of bacterial cell membrane integrity.[2] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some alkaloids have also been shown to interfere with bacterial nucleic acid and protein synthesis.

Conclusion

This compound is a pyrrolizidine alkaloid with distinct physical and chemical properties and promising, yet not fully elucidated, biological activities. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to fully characterize its spectroscopic properties, delineate its specific signaling pathway interactions, and evaluate its therapeutic potential.

References

- 1. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Relationship and Biological Activities of Jaconine, Jacobine, and Jacozine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrrolizidine (B1209537) alkaloids (PAs) jaconine (B1672729), jacobine (B1672728), and jacozine (B1672731), primarily isolated from plants of the Jacobaea genus (formerly Senecio). These compounds are of significant interest to researchers in toxicology and drug development due to their pronounced hepatotoxicity and genotoxicity. This document details their chemical structures, physicochemical properties, and the intricate relationship between them. It further elucidates their mechanisms of action, focusing on the signaling pathways involved in their toxicity. Detailed experimental protocols for the extraction, analysis, and in vitro toxicity assessment of these alkaloids are provided to facilitate further research. All quantitative data are summarized for comparative analysis, and key biological pathways and experimental workflows are visually represented.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide as a defense mechanism against herbivores. It is estimated that approximately 3% of all flowering plants contain PAs.[1] Human and livestock exposure to these compounds can occur through the consumption of contaminated food products such as milk, honey, grains, and herbal remedies, posing a significant health risk.[1] this compound, jacobine, and jacozine are three such PAs found predominantly in ragwort (Jacobaea vulgaris, formerly Senecio jacobaea). Their shared structural features and coexistence in the same plant species necessitate a detailed understanding of their individual and comparative biological activities.

This guide aims to provide a consolidated technical resource for researchers, covering the fundamental chemistry, toxicology, and experimental methodologies related to this compound, jacobine, and jacozine.

Chemical Structures and Physicochemical Properties

This compound, jacobine, and jacozine are macrocyclic diester pyrrolizidine alkaloids. Their core structure consists of a necine base, retronecine, esterified with a necic acid. The subtle variations in their structures give rise to differences in their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of this compound, Jacobine, and Jacozine

| Property | This compound | Jacobine | Jacozine |

| Molecular Formula | C₁₈H₂₆ClNO₆[2] | C₁₈H₂₅NO₆[3] | C₁₈H₂₃NO₆[4] |

| Molecular Weight | 387.9 g/mol [2] | 351.4 g/mol [3] | 349.4 g/mol [4] |

| CAS Number | 480-75-1[2] | 6870-67-3[3] | 5532-23-0[4] |

| Appearance | White crystals | Crystalline solid | Crystalline solid |

| Solubility | Soluble in chloroform, methanol (B129727) | Soluble in chloroform, acetone | Soluble in organic solvents |

Structural Relationships

The structural relationship between these three alkaloids is a key aspect of their chemistry. This compound is understood to be a chlorinated derivative of jacoline, where a secondary hydroxy group is substituted by a chlorine atom.[2] Early chemical studies also established a relationship between jacobine and this compound.[5] Jacozine is structurally derived from seneciphylline (B43193) through the epoxidation of the ethylidene double bond.[6][7]

Mechanism of Action and Biological Activities

The toxicity of this compound, jacobine, and jacozine, like other unsaturated pyrrolizidine alkaloids, is primarily attributed to their metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This bioactivation process is a critical initiating step in their toxic cascade.

Metabolic Activation and Genotoxicity

Upon ingestion, these PAs are transported to the liver, where CYP enzymes, particularly CYP3A4, metabolize them into highly reactive pyrrolic esters, such as dehydropyrrolizidine alkaloids (DHP-esters).[8][9] These electrophilic metabolites can readily form adducts with cellular macromolecules, including DNA.[8] The formation of DHP-derived DNA adducts is a primary mechanism of their genotoxicity, leading to mutations and potentially initiating carcinogenesis.[10]

Hepatotoxicity and Apoptosis

The hepatotoxicity of these PAs is multifaceted. The formation of protein adducts by DHP-esters can disrupt cellular function and lead to cytotoxicity. Furthermore, the cellular damage and oxidative stress induced by these reactive metabolites can trigger apoptosis, or programmed cell death. This process involves the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase. The mitochondrial pathway of apoptosis is often implicated, involving the release of cytochrome c and the subsequent activation of the caspase cascade.

Role of Glutathione (GSH)

Glutathione (GSH) plays a crucial role in the detoxification of reactive metabolites. Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to electrophilic compounds, such as DHP-esters, facilitating their neutralization and excretion. Depletion of cellular GSH levels can therefore exacerbate the toxicity of these PAs. The interaction of jacobine and other PAs with GSTs is an important area of study in understanding individual susceptibility to their toxic effects.

Quantitative Toxicological Data

While extensive quantitative toxicological data for this compound and jacozine are limited in publicly available literature, some studies on jacobine provide insights into its genotoxic potential. It is important to note that direct comparison of toxicity values can be challenging due to variations in experimental models and conditions.

Table 2: In Vivo Genotoxicity of Jacobine in Rats

| Dose (mg/kg, i.p.) | Endpoint | Observation | Reference |

| 5 - 60 | DNA-DNA Interstrand Cross-linking | Significant dose-dependent increase at 4 hours post-administration. | [10] |

| 15 - 60 | DNA-Protein Cross-linking | Significant induction at 4 hours post-administration. | [10] |

| 5 - 60 | DNA Single-Strand Breaks | Not detected. | [10] |

Further research is required to establish comprehensive and directly comparable IC₅₀ and LD₅₀ values for this compound, jacobine, and jacozine across various cell lines and animal models.

Experimental Protocols

The following sections provide detailed protocols for the extraction, analysis, and in vitro cytotoxicity assessment of this compound, jacobine, and jacozine.

Extraction of Pyrrolizidine Alkaloids from Jacobaea vulgaris

This protocol is adapted from methods described for the large-scale extraction of PAs from Jacobaea vulgaris (formerly Senecio jacobaea).

Materials:

-

Dried and ground Jacobaea vulgaris plant material

-

Methanol

-

Sulfuric acid (1 M)

-

Ammonia (B1221849) solution (25%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate 100 g of dried, ground plant material in 500 mL of methanol for 24 hours at room temperature.

-

Filter the extract and repeat the extraction process twice more with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator until a syrupy residue is obtained.

-

Acidify the residue with 1 M sulfuric acid to a pH of approximately 2.

-

Extract the acidified solution with dichloromethane (3 x 100 mL) to remove non-alkaloidal compounds. Discard the organic phase.

-

Make the aqueous phase alkaline (pH ~9-10) with ammonia solution.

-

Extract the alkaline solution with dichloromethane (5 x 100 mL) to extract the free base alkaloids.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

The crude extract can be further purified using column chromatography or preparative high-performance liquid chromatography (HPLC).

HPLC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound, jacobine, and jacozine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific system being used.

Instrumentation:

-

High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient Elution:

-

A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile will need to be optimized.

Mass Spectrometry Parameters:

-

Ionization mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte should be determined by infusing standard solutions of this compound, jacobine, and jacozine.

Sample Preparation:

-

Dissolve the crude extract or purified fractions in the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

HepG2 (human liver cancer) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound, jacobine, and jacozine stock solutions in dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds (this compound, jacobine, jacozine) in culture medium. The final DMSO concentration should be below 0.5%.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound, jacobine, and jacozine represent a closely related group of pyrrolizidine alkaloids with significant toxicological potential. Their toxicity is primarily mediated by metabolic activation in the liver to reactive pyrrolic esters, which can form DNA and protein adducts, leading to genotoxicity and hepatotoxicity. Understanding the specific mechanisms of action and obtaining robust quantitative toxicological data for each compound is crucial for accurate risk assessment and for exploring any potential therapeutic applications. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities of these important natural products. Further studies are warranted to elucidate the specific signaling pathways affected by each of these alkaloids and to establish a comprehensive comparative toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Discovery and History of Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine (B1209537) alkaloids (PAs) represent a large and diverse class of natural products with a long and complex history intertwined with traditional medicine and modern toxicology. Initially valued for their purported therapeutic properties, their potent hepatotoxic, genotoxic, and carcinogenic effects are now well-established, posing significant risks to human and animal health through the contamination of foodstuffs and herbal remedies. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of PAs. It details their chemical nature, biosynthesis, and the metabolic activation pathways leading to their toxicity. This guide also presents a historical perspective on the development of analytical methods for their detection and quantification, alongside detailed experimental protocols for their extraction, analysis, and toxicological assessment. Quantitative data on PA toxicity and occurrence are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of their mechanisms of action and the methodologies used in their study. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or encountering these challenging natural compounds.

A Historical Journey: From Traditional Remedies to Toxicological Alerts

The story of pyrrolizidine alkaloids (PAs) is a compelling example of the dual nature of natural products. Initially, plants containing these compounds were utilized in traditional medicine across various cultures for centuries, with their toxic properties remaining unrecognized.[1] The first scientific discovery of PAs dates back to the 19th century.[1] However, it was not until the early to mid-20th century that the profound toxicity of these compounds began to be understood, largely through observations of livestock poisoning.[1] Outbreaks of liver disease in farm animals, such as "seneciosis" caused by the ingestion of plants from the Senecio genus, provided the first concrete evidence of the link between these plants and severe hepatotoxicity.[2]

A pivotal moment in the history of PA research was the discovery of their carcinogenic properties. In 1954, Schoental and colleagues demonstrated that retrorsine, a common PA, could induce liver tumors in rats, a finding that has since been substantiated for numerous other PAs.[3] This discovery marked a significant shift in the perception of PAs, from primarily a veterinary concern to a serious issue for human health.

The recognition of PA toxicity spurred the development of analytical methods to detect and quantify these compounds in various matrices. Early methods in the mid-20th century relied on colorimetric assays and thin-layer chromatography (TLC), which were often non-specific and lacked the sensitivity required for trace-level detection. The advent of gas chromatography (GC) and later, high-performance liquid chromatography (HPLC), offered significant improvements in separation and quantification. A major breakthrough came with the coupling of these chromatographic techniques to mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). LC-MS/MS has now become the gold standard for the sensitive and specific analysis of a wide range of PAs and their N-oxides in complex samples like food, feed, and herbal products.

The Chemical and Biological Landscape of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a group of over 660 known compounds, with about half exhibiting toxic activities.[4] They are secondary metabolites produced by an estimated 3% of the world's flowering plants, most notably in the families Asteraceae (e.g., Senecio), Boraginaceae (e.g., Heliotropium), and Fabaceae (e.g., Crotalaria).[4][5]

Chemically, PAs are esters composed of a necine base, which is a pyrrolizidine ring system, and one or more necic acids. The structural diversity of PAs arises from variations in the necine base and the necic acids, as well as the esterification pattern. A critical structural feature for toxicity is the presence of a double bond at the 1,2-position of the necine base. Saturated PAs are generally considered non-toxic.

The biosynthesis of the necine base originates from the amino acids ornithine and arginine via the polyamines putrescine and spermidine. A key enzyme in this pathway is homospermidine synthase.[1][6][7] The necic acids are derived from various amino acid precursors.

Quantitative Data on Pyrrolizidine Alkaloid Toxicity and Occurrence

The toxicity of PAs varies significantly depending on their chemical structure. The tables below summarize quantitative data on the cytotoxicity of various PAs in different cell lines and their occurrence in common food and herbal products to provide a basis for comparative risk assessment.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |

| Lasiocarpine | HepG2-CYP3A4 | Cytotoxicity | 12 | [8] |

| Retrorsine | HepG2 | MTT | 270 | [9] |

| Clivorine | HepG2 | MTT | 13 | [9] |

| Platyphylline | HepG2 | MTT | 850 | [9] |

| Monocrotaline | HepaRG | Genotoxicity (BMDL) | 25 - 154 | [10] |

| Retrorsine | HepaRG | Genotoxicity (BMDL) | 0.01 | [10] |

| Senecionine (B1681732) | Primary Mouse Hepatocytes | Cytotoxicity | 26 | [10] |

IC50: Half-maximal inhibitory concentration. BMDL: Benchmark Dose Lower Confidence Limit. The data presented are for comparative purposes; experimental conditions can influence absolute values.

Table 2: Occurrence of Pyrrolizidine Alkaloids in Food and Herbal Products

| Food/Herbal Product | Pyrrolizidine Alkaloids Detected | Concentration Range (µg/kg) | Key Findings | Reference |

| Herbal Teas | Various, including senecionine, retrorsine, echimidine | <1 - >50,000 | 91% of samples contained PAs. Highest levels in rooibos and chamomile teas. | [4] |

| Honey | Various, including echimidine, lycopsamine | <1 - 1,000 | Contamination is widespread but generally at low levels. Botanical origin is a key factor. | [3][4] |

| Milk and Dairy Products | Various, including senecionine N-oxide | Generally < 1 | Contamination is infrequent and at very low levels. | [4][11] |

| Eggs | Trace amounts | 0.12 (mean) | Very low levels detected in a small percentage of samples. | [4] |

| Spices and Culinary Herbs | Various | Up to 300 (mean) | Found in a variety of spices, with oregano and marjoram showing notable levels. | [4] |

| Plant-based Food Supplements | Various | Highly variable, up to 2,410,275 | Highest concentrations found in supplements containing known PA-producing plants. |

Concentrations can vary widely based on geographical origin, plant species, and processing methods.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and toxicological assessment of pyrrolizidine alkaloids.

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol is a generalized method for the extraction of PAs and their N-oxides from dried plant material.

Materials:

-

Dried and ground plant material

-

0.05 M H₂SO₄ in 70% methanol (B129727) (Extraction Solvent)

-

Methanol

-

Ammonia (B1221849) solution

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh 1-2 g of the homogenized plant material into a centrifuge tube.

-

Add 20 mL of the Extraction Solvent.

-

Vortex thoroughly and extract using an ultrasonic bath for 30-60 minutes at room temperature.

-

Centrifuge at 3000-4000 x g for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction (steps 2-5) on the plant residue and combine the supernatants.

-

Adjust the pH of the combined extracts to approximately 9 with ammonia solution.

-

Condition an SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the pH-adjusted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Dry the cartridge under vacuum or with a stream of nitrogen.

-

Elute the PAs with 5-10 mL of methanol.

-

Evaporate the eluate to dryness under reduced pressure or a stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Pyrrolizidine Alkaloids

This protocol outlines a typical method for the quantification of PAs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over 10-15 minutes to elute the PAs, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For each target PA, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation. The selection of these transitions requires optimization using authentic standards.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of PAs on a suitable cell line (e.g., HepG2 human hepatoma cells).

Materials:

-

HepG2 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Pyrrolizidine alkaloid stock solutions in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test PA in culture medium. Remove the old medium from the cells and add 100 µL of the diluted PA solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for the stock solution) and untreated controls.[12]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[12]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[12]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the PA concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in PA toxicity and typical experimental workflows.

Conclusion

The journey of pyrrolizidine alkaloids from their use in traditional medicine to their current status as significant food safety concerns highlights the importance of rigorous scientific investigation of natural products. The development of sophisticated analytical techniques has been instrumental in our ability to detect these toxins at low levels and understand their prevalence. The elucidation of their metabolic activation and mechanisms of toxicity provides a foundation for risk assessment and the development of strategies to mitigate exposure. For researchers, scientists, and drug development professionals, a thorough understanding of the history, chemistry, and toxicology of PAs is essential for navigating the challenges associated with these potent natural compounds, whether in the context of food safety, herbal medicine, or the discovery of new therapeutic agents. This guide provides a comprehensive resource to support these endeavors.

References

- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 2. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. mdpi.com [mdpi.com]

- 4. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Jaconine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaconine, a pyrrolizidine (B1209537) alkaloid, has garnered attention within the scientific community for its potential biological activities. This document provides a comprehensive overview of this compound, detailing its chemical properties, and summarizing available data on its biological effects. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Chemical Identity

This compound is a naturally occurring pyrrolizidine alkaloid. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 480-75-1 | [1][2][3][4][5][6] |

| Molecular Formula | C18H26ClNO6 | [1][2][3][4][7] |

| Molecular Weight | 387.86 g/mol | [7] |

| Appearance | White powder | [7] |

Biological Activity

This compound is classified as a pyrrolizidine alkaloid (PA), a class of compounds known for their potential toxicity, particularly hepatotoxicity.

Antifungal Activity

A mixture of pyrrolizidine alkaloids, including this compound, has demonstrated antifungal properties.

| Parameter | Value | Fungal Genus | Reference(s) |

| Effective Concentration Range | 0.33 mM - 3.33 mM | Trichoderma |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies that can be adapted for studying this compound.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Target cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Dissolve the formazan crystals using a solubilization solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of this compound against fungal strains.

Materials:

-

This compound

-

Fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum.

-

Serial Dilution: Perform serial dilutions of this compound in the broth medium in the wells of a microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates under appropriate conditions for fungal growth.

-

MIC Determination: Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth or shows a significant reduction in turbidity as measured by a spectrophotometer.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of other alkaloids and cytotoxic compounds, potential pathways of interest for investigation include the JAK/STAT and apoptotic signaling cascades.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer. Further research is required to determine if this compound exerts its potential cytotoxic effects through modulation of the JAK/STAT pathway.

Caption: A simplified diagram of the JAK/STAT signaling pathway.

Apoptotic Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Investigating whether this compound can trigger apoptosis is a key area for future research.

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Safety and Handling

As a pyrrolizidine alkaloid, this compound should be handled with caution.

-

Storage: Store at -20°C in a dry, well-ventilated place.[6]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.

Future Directions

Further research is necessary to fully characterize the biological activities and therapeutic potential of this compound. Key areas for future investigation include:

-

Determination of IC50 values against a broad range of cancer cell lines.

-

Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

In vivo studies to evaluate the efficacy and toxicity of this compound in animal models.

-

Structure-activity relationship studies to identify more potent and less toxic derivatives.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, this document will be updated to reflect new findings.

References

- 1. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 480-75-1 | FJ139146 | Biosynth [biosynth.com]

- 5. This compound | CAS 480-75-1 | LGC Standards [lgcstandards.com]

- 6. This compound phyproof® Reference Substance | 480-75-1 [sigmaaldrich.com]

- 7. This compound | CAS:480-75-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

The Biological Role of Pyrrolizidine Alkaloids in Plants: A Technical Guide on Jacobine and Related Compounds

Disclaimer: The query for "Jaconine" did not yield results for a recognized compound in plant biology. This document proceeds under the assumption that the query was a misspelling of "Jacobine," a well-documented pyrrolizidine (B1209537) alkaloid. The content focuses on Jacobine and the broader class of pyrrolizidine alkaloids (PAs) to which it belongs.

Abstract

Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites synthesized by thousands of plant species worldwide. Their primary biological role is to serve as a chemical defense mechanism against herbivores. Jacobine, a prominent PA found in species such as Jacobaea vulgaris (formerly Senecio jacobaea), exemplifies this defensive function. These compounds are known for their hepatotoxicity in vertebrates, which deters grazing animals. The biosynthesis of PAs is a complex process originating from amino acids and is often induced in response to environmental stressors like herbivory, a response frequently mediated by the jasmonate signaling pathway. This guide provides an in-depth overview of the biological role of Jacobine and related PAs, their biosynthesis, quantitative data on their occurrence, and detailed protocols for their extraction and analysis.

Introduction to Pyrrolizidine Alkaloids (PAs)

An estimated 3% of the world's flowering plants, particularly those in the Asteraceae, Boraginaceae, and Fabaceae families, produce pyrrolizidine alkaloids.[1][2] These compounds are characterized by a necine base, which is a bicyclic structure with a nitrogen atom at the bridgehead, esterified with one or more necic acids.[2] Jacobine is a macrocyclic diester PA, a structural class known for high toxicity.

In plants, PAs are typically stored as N-oxides, which are less toxic and more water-soluble, allowing for easier transport and storage within the plant.[1] When plant tissues are damaged by an herbivore, these N-oxides can be reduced to their more toxic tertiary amine forms in the anaerobic environment of the herbivore's gut.

Core Biological Role: Chemical Defense

The principal biological function of Jacobine and other PAs is to protect the plant from being eaten by herbivores.[1][2]

-

Deterrence and Toxicity: PAs are toxic, primarily affecting the liver of vertebrates.[1] Animals that consume PA-containing plants, such as ragwort (Jacobaea vulgaris), can suffer from acute or chronic poisoning, leading to liver damage, and in severe cases, death.[3] This toxicity serves as a powerful deterrent to most generalist herbivores.

-

Allelopathy: Some alkaloids, including Jacobine, are implicated in allelopathy, where a plant releases chemicals that inhibit the growth of neighboring plants.[4] Decomposing tissues from flowering ragwort plants have been shown to significantly inhibit seed germination and seedling growth of associated pasture species, helping the plant to reduce competition.[4]

-

Specialist Herbivores: While effective against generalists, some specialist insects have evolved mechanisms to overcome this chemical defense. A notable example is the cinnabar moth (Tyria jacobaeae), whose caterpillars feed almost exclusively on ragwort.[4] These insects can sequester the PAs, making themselves toxic to their own predators.

The production and concentration of these defensive compounds are not static. Plants can increase the synthesis and alter the allocation of PAs in response to herbivore attacks, a process often mediated by plant defense hormones like jasmonates.[5]

Jasmonate-Mediated Defense Induction

The jasmonate (JA) signaling pathway is a critical component of a plant's response to wounding and herbivory.[6][7] Tissue damage triggers the synthesis of jasmonic acid and its bioactive conjugate, JA-Isoleucine (JA-Ile).[8] JA-Ile then binds to the COI1 receptor complex, leading to the degradation of JAZ repressor proteins. This degradation activates transcription factors that upregulate the expression of defense-related genes, including those involved in the biosynthesis of PAs and other secondary metabolites.[4][8][9]